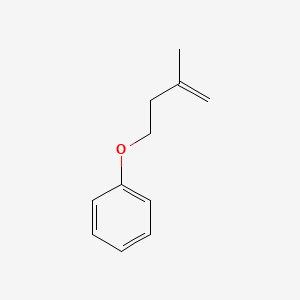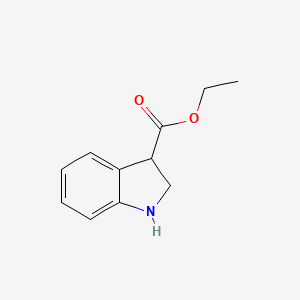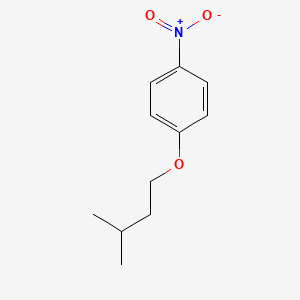![molecular formula C12H17ClN2 B8703410 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine](/img/structure/B8703410.png)
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine is an organic compound with the molecular formula C12H17ClN2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine typically involves the reaction of 6-chloropyridine with azepane under specific conditions. One common method includes:
Starting Materials: 6-chloropyridine and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is first activated by the base, followed by the addition of azepane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound[][1].
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The azepane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine results in the formation of an aminopyridine derivative.
Applications De Recherche Scientifique
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(6-Chloropyridin-3-YL)methyl]methylamine: Similar structure but with a methylamine group instead of an azepane ring.
2-Chloro-5-(methylaminomethyl)pyridine: Another derivative of chloropyridine with different substituents.
Uniqueness
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine is unique due to its combination of a chloropyridine moiety and an azepane ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]azepane |
InChI |
InChI=1S/C12H17ClN2/c13-12-6-5-11(9-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 |
Clé InChI |
AGGVYVAENQFVEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,6S,6aR)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B8703359.png)







